

# Spectroscopic Analysis of Disperse Red 177: A Technical Guide

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## Compound of Interest

Compound Name: Disperse Red 177

Cat. No.: B1581144

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## Abstract

**Disperse Red 177**, a monoazo dye of the benzothiazole class, is primarily utilized in the dyeing and printing of polyester and its blended fabrics. This technical guide provides a summary of its known properties and outlines standardized experimental protocols for its characterization using UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental spectroscopic data for **Disperse Red 177** is not readily available in the public domain, this document serves as a comprehensive resource for researchers seeking to perform such analyses.

## Introduction to Disperse Red 177

**Disperse Red 177** (C.I. 11122) is a synthetic dye valued for its red hue and application in high-temperature dyeing processes.<sup>[1]</sup> Its insolubility in water is a key characteristic of disperse dyes, necessitating specific preparation methods for spectroscopic analysis.<sup>[2]</sup> The chemical and physical properties of **Disperse Red 177** are summarized in Table 1.

Table 1: General Properties of **Disperse Red 177**

Property	Value	Reference
C.I. Name	Disperse Red 177	[2]
C.I. Number	11122	[2]
CAS Number	58051-98-2	[2]
Molecular Formula	C <sub>20</sub> H <sub>18</sub> N <sub>6</sub> O <sub>4</sub> S	[2]
Molecular Weight	438.46 g/mol	[2]
Appearance	Red powder/grain	[3]
Solubility	Insoluble in water	[2]

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule and determining its concentration in a solution. The analysis of **Disperse Red 177** would involve identifying its maximum absorption wavelength ( $\lambda_{\text{max}}$ ) and its molar absorptivity.

## UV-Vis Spectroscopic Data

Specific experimental UV-Vis data for **Disperse Red 177**, such as its  $\lambda_{\text{max}}$  and molar absorptivity, are not widely reported in publicly accessible literature. A comprehensive analysis would yield the data presented in Table 2.

Table 2: Representative UV-Vis Spectroscopic Data for **Disperse Red 177**

Parameter	Solvent	Value
$\lambda_{\text{max}}$ (nm)	Data not available	
Molar Absorptivity ( $\epsilon$ ) (L mol <sup>-1</sup> cm <sup>-1</sup> )	Data not available	

## Experimental Protocol for UV-Vis Spectroscopy

The following is a general protocol for obtaining the UV-Vis absorption spectrum of a disperse dye like **Disperse Red 177**.

- Solvent Selection: Choose a suitable organic solvent in which **Disperse Red 177** is soluble, such as acetone, dimethylformamide (DMF), or a mixture of solvents.
- Preparation of Stock Solution: Accurately weigh a small amount of **Disperse Red 177** and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
- Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.
- Spectrophotometer Setup:
  - Turn on the UV-Vis spectrophotometer and allow it to warm up.
  - Set the wavelength range for scanning (e.g., 200-800 nm).
- Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and place it in the spectrophotometer. Zero the instrument using this blank.
- Sample Measurement:
  - Rinse the cuvette with a small amount of the most dilute standard solution and then fill it.
  - Place the cuvette in the spectrophotometer and record the absorption spectrum.
  - Repeat the measurement for all standard solutions, from the most dilute to the most concentrated.
- Data Analysis:
  - Determine the  $\lambda_{\text{max}}$  from the absorption spectrum of one of the standard solutions.
  - Construct a calibration curve by plotting absorbance at  $\lambda_{\text{max}}$  versus the concentration of the standard solutions.

- The molar absorptivity ( $\epsilon$ ) can be calculated from the slope of the calibration curve according to the Beer-Lambert law ( $A = \epsilon bc$ , where  $A$  is absorbance,  $b$  is the path length of the cuvette, and  $c$  is the concentration).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. Both  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon-13) NMR would be essential for the complete structural characterization of **Disperse Red 177**.

### NMR Spectroscopic Data

As of the latest literature review, specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Disperse Red 177** are not publicly available.<sup>[4]</sup> A full NMR analysis would provide the chemical shifts ( $\delta$ ), multiplicities, and coupling constants ( $J$ ) for each unique proton and carbon atom in the molecule, as represented in Tables 3 and 4.

Table 3: Representative  $^1\text{H}$  NMR Spectroscopic Data for **Disperse Red 177**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant ( $J$ , Hz)	Integration	Assignment
Data not available	Data not available	Data not available	Data not available	Data not available

Table 4: Representative  $^{13}\text{C}$  NMR Spectroscopic Data for **Disperse Red 177**

Chemical Shift ( $\delta$ , ppm)	Assignment
Data not available	Data not available

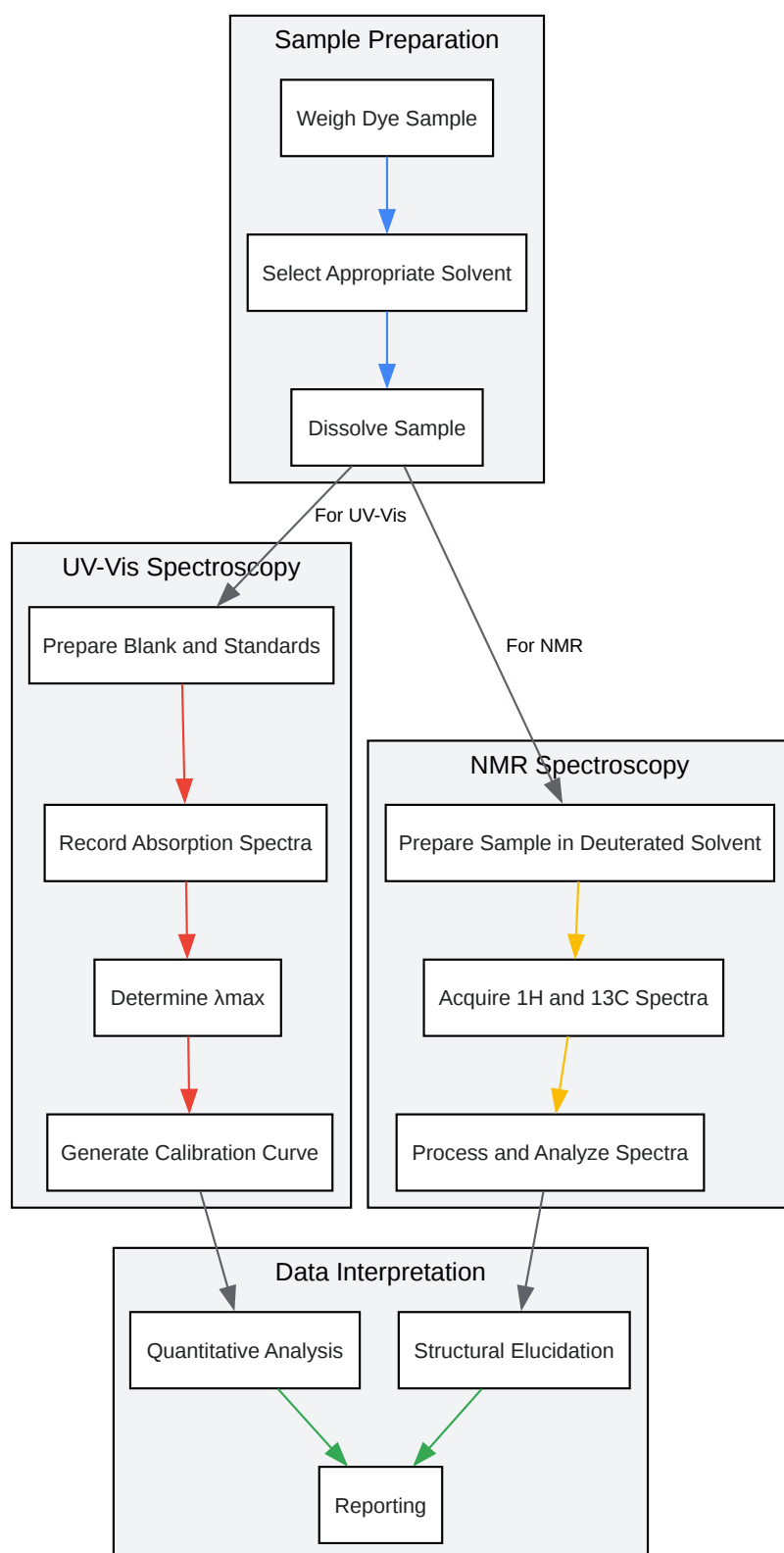
### Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining the NMR spectra of an organic dye such as **Disperse Red 177**.

- Solvent Selection: Choose a suitable deuterated solvent that can dissolve **Disperse Red 177**, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Sample Preparation:
  - For  $^1\text{H}$  NMR, dissolve approximately 5-10 mg of the dye in 0.5-0.7 mL of the deuterated solvent.
  - For  $^{13}\text{C}$  NMR, a higher concentration of 15-25 mg in the same volume of solvent is recommended.
  - Ensure the dye is fully dissolved. Gentle vortexing or sonication may be required.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry NMR tube.
- NMR Spectrometer Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
- Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum. This typically involves a short acquisition time.
  - Acquire the  $^{13}\text{C}$  NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply a Fourier transform to the raw data (Free Induction Decay).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Experimental Workflow and Visualization

The general workflow for the spectroscopic characterization of a disperse dye involves a series of sequential steps from sample preparation to final data analysis and interpretation. This process is visualized in the following diagram.



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Caption: General workflow for spectroscopic analysis of a disperse dye.

## Conclusion

This technical guide has detailed the known properties of **Disperse Red 177** and provided standardized protocols for its characterization by UV-Vis and NMR spectroscopy. While specific, publicly available spectroscopic data for this compound remains elusive, the outlined methodologies offer a robust framework for researchers to generate this data. The provided workflow visualization further clarifies the logical progression of spectroscopic analysis. Future research should aim to publish the complete spectroscopic profile of **Disperse Red 177** to create a more comprehensive reference for the scientific community.

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